molecular formula C7H12N2O B12103466 N-Demethylloine CAS No. 1401-58-7

N-Demethylloine

Cat. No.: B12103466
CAS No.: 1401-58-7
M. Wt: 140.18 g/mol
InChI Key: SOFXQTNEGHNRMN-UHFFFAOYSA-N
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Description

N-Demethylloine, also known as (1R,6S,7R,7aR)-hexahydro-1H-1,6-epoxypyrrolizin-7-amine, is a compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethylloine typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route involves the reaction of hexahydro-1H-1,6-epoxypyrrolizin with ammonia or an amine derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of catalytic processes and continuous flow reactors can enhance the yield and purity of the compound. The choice of catalysts, reaction temperature, and pressure are critical factors in optimizing the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Demethylloine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of N-Demethylloine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Demethylloine is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXQTNEGHNRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930705
Record name Hexahydro-1H-1,6-epoxypyrrolizin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401-58-7
Record name Temuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydro-1H-1,6-epoxypyrrolizin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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